molecular formula C20H30O4 B1587927 (1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one CAS No. 34420-19-4

(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

Cat. No.: B1587927
CAS No.: 34420-19-4
M. Wt: 334.4 g/mol
InChI Key: SDBITTRHSROXCY-SVSKDHLKSA-N
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Description

Lathyrol is a natural product isolated from the traditional Chinese medicine Semen Euphorbiae, which is derived from the seeds of Euphorbia lathyris L. This compound is known for its diverse biological activities, including anti-tumor, anti-inflammatory, and anti-drug resistance properties . Lathyrol has garnered significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Lathyrol can be synthesized through various methods. One common approach involves the extraction and isolation from the seeds of Euphorbia lathyris L. The seeds are subjected to solvent extraction, followed by chromatographic techniques to purify the compound . Additionally, synthetic routes have been developed to produce lathyrol and its derivatives. These methods often involve multi-step organic synthesis, including esterification, oxidation, and reduction reactions .

Chemical Reactions Analysis

Lathyrol undergoes several types of chemical reactions, including:

    Oxidation: Lathyrol can be oxidized to form various oxygenated derivatives.

    Reduction: Reduction reactions can convert lathyrol into less oxygenated compounds.

    Substitution: Lathyrol can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions include various lathyrol derivatives with modified biological activities.

Scientific Research Applications

Lathyrol has been extensively studied for its scientific research applications:

Comparison with Similar Compounds

Lathyrol belongs to the class of lathyrane diterpenoids, which are characterized by a highly oxygenated tricyclic system. Similar compounds include:

Compared to these compounds, lathyrol exhibits unique biological activities and serves as a versatile scaffold for the development of new therapeutic agents.

Properties

CAS No.

34420-19-4

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

(1R,3E,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one

InChI

InChI=1S/C20H30O4/c1-10-6-7-13-14(19(13,4)5)8-11(2)18(23)20(24)9-12(3)17(22)15(20)16(10)21/h8,12-17,21-22,24H,1,6-7,9H2,2-5H3/b11-8+/t12-,13-,14+,15-,16-,17-,20+/m0/s1

InChI Key

SDBITTRHSROXCY-SVSKDHLKSA-N

Isomeric SMILES

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)CC[C@H]3[C@H](C3(C)C)/C=C(/C2=O)\C)O)O

Canonical SMILES

CC1CC2(C(C1O)C(C(=C)CCC3C(C3(C)C)C=C(C2=O)C)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 2
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 3
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 4
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 5
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Reactant of Route 6
(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11,13-trihydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one
Customer
Q & A

Q1: What is lathyrol and where is it found?

A1: Lathyrol is a natural diterpenoid molecule primarily found in Semen Euphorbiae, also known as Caper spurge (Euphorbia lathyris L.) seed oil. It is considered a major component of this traditional Chinese medicine. [, , , ]

Q2: What is the structure of lathyrol and are there any notable structural features?

A3: Lathyrol is a macrocyclic diterpene. Structurally, it possesses an exomethylene group that exhibits flipping around the mean plane of the macrocycle. This flipping can lead to puzzling differences in NMR data between lathyrol and its esters. []

Q3: Have any lathyrol derivatives been synthesized and what are their potential applications?

A4: Yes, numerous lathyrol derivatives have been synthesized. Modifications often involve the hydroxyl groups at C-3, C-5, or C-15, leading to the creation of acylates and epoxides. [] These derivatives have shown promise in various areas, including:

  • Anticancer activity: Some derivatives exhibit greater potency against cancer cells than lathyrol itself. [, ]
  • Chemoreversal agents: Certain derivatives display stronger chemoreversal ability than verapamil, a known P-glycoprotein inhibitor, making them potentially useful for overcoming multidrug resistance in cancer treatment. []
  • Anti-inflammatory activity: Lathyrol-based PROTACs (proteolysis targeting chimeras) have shown promising anti-inflammatory effects, potentially by targeting MAFF protein and activating the Keap1/Nrf2 pathway. []

Q4: What analytical techniques are used to study lathyrol and its derivatives?

A4: A variety of analytical techniques are employed for the characterization and quantification of lathyrol and its derivatives, including:

  • High-performance liquid chromatography (HPLC): Often coupled with UV detection (HPLC-UV) or mass spectrometry (HPLC-MS), this technique allows separation and identification of individual lathyrol esters in complex mixtures like Euphorbia lathyris seed oil. []
  • Nuclear Magnetic Resonance (NMR): This technique is crucial for structural elucidation and understanding the dynamic behavior of lathyrol and its derivatives. [, ]
  • Mass Spectrometry (MS): Used for identifying metabolites of lathyrol derivatives in cell culture studies, providing insights into their metabolism. []
  • Molecular Docking Studies: This computational approach helps predict the binding interactions between lathyrol and target proteins like STAT3. []

Q5: What is the structure-activity relationship (SAR) of lathyrol derivatives?

A5: SAR studies are crucial for understanding how specific structural modifications impact the biological activity of lathyrol derivatives. For instance:

  • Acylation and epoxidation: Introducing acyl groups or epoxides at specific positions can significantly alter a derivative's chemoreversal ability against multidrug resistance. []
  • Hydrophobic interactions and hydrogen bonds: These interactions within the binding site of target proteins, like P-glycoprotein, play a vital role in determining the MDR reversal potency of lathyrol derivatives. []

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